DPPC-d9-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

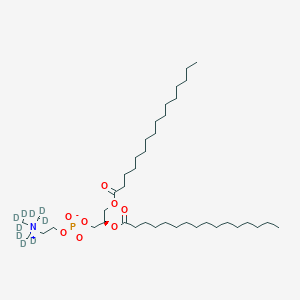

Formule moléculaire |

C40H80NO8P |

|---|---|

Poids moléculaire |

743.1 g/mol |

Nom IUPAC |

[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i3D3,4D3,5D3 |

Clé InChI |

KILNVBDSWZSGLL-IFKPPQQBSA-N |

SMILES isomérique |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Deuterated Dipalmitoylphosphatidylcholine (DPPC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated dipalmitoylphosphatidylcholine (d-DPPC), a critical tool in various research and pharmaceutical applications. This document details established methodologies, presents quantitative data for comparison, and offers step-by-step experimental protocols.

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant.[1] Its deuterated analogues, where hydrogen atoms are replaced by deuterium, are invaluable probes in biophysical studies utilizing techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. These methods leverage the different scattering and magnetic properties of deuterium to elucidate the structure and dynamics of lipid bilayers, protein-lipid interactions, and the mechanisms of drug delivery systems. This guide focuses on the chemical synthesis and subsequent purification of high-purity deuterated DPPC.

Synthesis of Deuterated Dipalmitoylphosphatidylcholine

The primary route for synthesizing chain-deuterated DPPC (where the acyl chains are deuterated, commonly denoted as d62-DPPC) involves the esterification of a glycerophosphocholine backbone with deuterated palmitic acid.

Chemical Synthesis via Condensation Reaction

A robust method for the synthesis of DPPC involves the direct condensation of glyceryl phosphoryl choline (GPC) with palmitic acid.[2] To produce deuterated DPPC, deuterated palmitic acid is used as a starting material.

Experimental Protocol:

Materials:

-

Glycerol phosphono choline (GPC)

-

Perdeuterated palmitic acid (d31-palmitic acid)

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Chloroform (anhydrous)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: In a clean, dry three-necked flask, combine 50g of glycerol phosphono choline, 200g of perdeuterated palmitic acid, and 95g of DMAP in 1000mL of anhydrous chloroform.[2]

-

Inert Atmosphere: Equip the flask with a magnetic stirrer and purge the system with argon or nitrogen gas to establish an inert atmosphere.[2]

-

Reagent Preparation: In a separate flask, dissolve 165g of DCC in 1000mL of anhydrous chloroform.[2]

-

Reaction Initiation: While stirring the GPC/palmitic acid mixture, rapidly add the DCC solution.[2]

-

Reaction Conditions: Maintain the reaction temperature below 20°C and protect the reaction from light. Allow the reaction to proceed for 5 hours.[2] A large amount of white, insoluble solid (dicyclohexylurea, DCU) will precipitate during the reaction.[3]

-

Reaction Termination and Crude Product Isolation:

-

Filter the reaction mixture to remove the precipitated DCU.[3]

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a yellow, viscous liquid.[3]

-

Triturate the viscous liquid with acetone (e.g., 300mL for a 13g crude product) for approximately 10 hours. This will precipitate a large amount of white solid, which is the crude d-DPPC.[3]

-

Filter the solid and dry under vacuum to yield the crude product.[3]

-

Purification of Deuterated Dipalmitoylphosphatidylcholine

Purification of the crude d-DPPC is crucial to remove unreacted starting materials, byproducts like DCU, and any side products. Two common methods are recrystallization/precipitation and silica gel column chromatography.

Purification by Recrystallization/Precipitation

This method relies on the differential solubility of DPPC and impurities in a solvent/anti-solvent system.

Experimental Protocol:

Materials:

-

Crude deuterated DPPC

-

Dichloromethane (DCM)

-

Methyl tertiary butyl ether (MTBE) or Tetrahydrofuran (THF)

Procedure:

-

Dissolution: Dissolve the crude d-DPPC (e.g., 130g) in dichloromethane (e.g., 1300mL) by heating and stirring at approximately 40°C.[2]

-

Hot Filtration: Filter the hot solution to remove any remaining insoluble impurities.[2]

-

Precipitation: Reheat the filtrate to reflux. Slowly add an anti-solvent, such as MTBE (e.g., 1600mL), to the refluxing solution.[2] As the anti-solvent is added, the solution will become turbid, and a white solid will begin to precipitate.[2]

-

Crystallization and Isolation: Continue stirring while the mixture slowly cools to room temperature to allow for complete precipitation. Filter the precipitated solid while still warm (hot filtration is also an option) to collect the purified d-DPPC.[2]

-

Drying: Dry the purified solid under vacuum. A typical yield for this process is approximately 70.77%, with a purity of >99% as determined by HPLC.[2]

Purification by Silica Gel Column Chromatography

For higher purity requirements, silica gel column chromatography is an effective method for separating DPPC from other lipids and impurities.

Experimental Protocol:

Materials:

-

Crude deuterated DPPC

-

Silica gel (100-200 mesh)

-

n-Hexane

-

Isopropanol

-

Water

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the mobile phase (a ternary mixture of n-hexane:isopropanol:water, e.g., 1:1:0.16 by volume).[4] Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude d-DPPC in a minimal amount of the mobile phase. The optimal loading capacity is approximately 0.086 g of PC per gram of silica gel.[4] Carefully load the sample onto the top of the silica gel bed.

-

Elution: Elute the column with the mobile phase at a flow rate of approximately 0.382 cm/min.[4]

-

Fraction Collection: Collect fractions of the eluate and monitor the presence of DPPC using thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing pure d-DPPC and evaporate the solvent under reduced pressure to obtain the purified product. This method can achieve a purity of up to 85%.[4]

Data Presentation

The following table summarizes quantitative data from the synthesis and characterization of deuterated DPPC.

| Parameter | Method | Value | Reference |

| Synthesis Yield | Chemical Synthesis (DCC/DMAP) | 70.77% | [2] |

| Purity | Chemical Synthesis (DCC/DMAP) with Recrystallization | > 99% (by HPLC) | [2] |

| Purity | Silica Gel Chromatography | up to 85% | [4] |

| Deuterium Enrichment | Commercially available d62-DPPC | ≥ 97% | [5] |

| Molecular Formula | d62-DPPC | C40H18D62NO8P | [5] |

| Molecular Weight | d62-DPPC | 796.4 g/mol | [5] |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the chemical synthesis and purification of deuterated DPPC.

Pulmonary Surfactant Biosynthesis Pathway

DPPC is the principal component of pulmonary surfactant, which is essential for respiratory function. The biosynthesis of DPPC in alveolar type II cells occurs through the Kennedy pathway (de novo synthesis) and a remodeling pathway.

References

- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. CN105753897A - Preparation method of synthetic phospholipid DPPC (dipalmitoyl phosphatidylcholine) - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Physical Characteristics of Colfosceril-d9 Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Colfosceril-d9 Palmitate. The information is compiled from various sources to assist researchers and professionals in drug development and related scientific fields.

Colfosceril Palmitate, also known as dipalmitoylphosphatidylcholine (DPPC), is a major phospholipid component of lung surfactant.[1] The deuterated form, Colfosceril-d9 Palmitate, incorporates nine deuterium atoms in the choline head group, making it a valuable tool in various research applications, including mass spectrometry-based lipidomics.

Quantitative Physical Characteristics

The following table summarizes the key physical and chemical properties of Colfosceril-d9 Palmitate.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₇₁D₉NO₈P | [2] |

| Molecular Weight | 743.09 g/mol | [2] |

| Appearance | Powder | |

| Purity | ≥98% | |

| Solubility | Chloroform, Dichloromethane, DMSO | |

| Storage Conditions | 2-8°C, Protected from air and light |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physical characteristics of liposomal components like Colfosceril-d9 Palmitate. Below are methodologies for key experiments.

1. Determination of Melting Point (Slip Point Method)

The slip point is a common method for determining the melting point of fats and lipids, which often melt over a range of temperatures.[3]

-

Objective: To determine the temperature at which a column of the solid sample begins to rise in a capillary tube when heated in a controlled manner.[3]

-

Apparatus: Capillary tubes, thermometer, water bath (beaker with water), hot plate.[3][4]

-

Procedure:

-

A small amount of the Colfosceril-d9 Palmitate powder is introduced into a capillary tube.

-

The capillary tube is cooled to ensure the solidification of the sample.[3]

-

The tube is then attached to a thermometer and submerged in a water bath.[3]

-

The water bath is heated slowly and stirred continuously.[3][4]

-

The temperature at which the fat column begins to rise in the capillary tube is recorded as the slip point.[3]

-

2. Solubility Assessment

The solubility of a lipid is determined by its interaction with various solvents of different polarities.

-

Objective: To determine the solubility of Colfosceril-d9 Palmitate in aqueous and organic solvents.

-

Apparatus: Test tubes, vortex mixer, selection of solvents (e.g., water, ethanol, chloroform).[5][6]

-

Procedure:

-

A small, measured amount of Colfosceril-d9 Palmitate is added to separate test tubes.[5]

-

A specific volume of each solvent is added to the respective test tubes.[5]

-

The tubes are agitated using a vortex mixer to facilitate dissolution.[5]

-

The solutions are observed for clarity, indicating solubility, or for the presence of a precipitate or distinct layers, indicating insolubility.[5] Lipids are generally soluble in non-polar organic solvents and insoluble in polar solvents like water.[6]

-

3. Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of molecules like Colfosceril-d9 Palmitate.[7]

-

Objective: To obtain ¹H and ³¹P NMR spectra to confirm the molecular structure and isotopic labeling.

-

Apparatus: NMR spectrometer, NMR tubes, deuterated solvents (e.g., CDCl₃).

-

Procedure:

-

A small amount of the sample is dissolved in a deuterated solvent and placed in an NMR tube.

-

The sample is placed in the NMR spectrometer.

-

¹H NMR is used to identify the protons in the molecule. The absence of a signal for the N-methyl protons and the presence of characteristic signals for the fatty acid chains and glycerol backbone would confirm the structure.[8]

-

³¹P NMR can be used to analyze the phosphate group.

-

The data is processed and analyzed to confirm the expected chemical shifts and coupling constants for the Colfosceril-d9 Palmitate structure. NMR can provide direct correlation between signal intensity and molar concentration, making it highly quantitative without the need for calibration curves.[7]

-

4. Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is used to determine the precise molecular weight of a compound and to confirm its elemental composition.

-

Objective: To verify the molecular weight of Colfosceril-d9 Palmitate.

-

Apparatus: Mass spectrometer (e.g., ESI-MS, MALDI-TOF).

-

Procedure:

-

The sample is dissolved in an appropriate solvent.

-

The solution is introduced into the mass spectrometer. Desorption electrospray ionization (DESI) is a suitable technique for lipid analysis.[9]

-

The instrument ionizes the molecules and separates them based on their mass-to-charge ratio.

-

The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of Colfosceril-d9 Palmitate (743.09 Da).[2]

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quality control analysis of a batch of Colfosceril-d9 Palmitate.

References

Decoding the Certificate of Analysis for Colfosceril-d9 Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Colfosceril-d9 Palmitate, a deuterated analog of the primary component of pulmonary surfactant, dipalmitoylphosphatidylcholine (DPPC), serves as a critical internal standard in pharmacokinetic and metabolic studies. A Certificate of Analysis (CoA) for this compound is a vital document that guarantees its identity, purity, and overall quality. This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for Colfosceril-d9 Palmitate, ensuring its proper evaluation and use in a research setting.

Understanding the Compound

Colfosceril Palmitate, or DPPC, is a phospholipid that is essential for reducing surface tension in the alveoli of the lungs, preventing their collapse during expiration.[1][2][3] The "-d9" designation indicates that nine hydrogen atoms on the terminal methyl group of one of the palmitate chains have been replaced with deuterium atoms. This isotopic labeling makes the molecule heavier, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry, a crucial feature for its use as an internal standard in quantitative analyses.

Quantitative Data Summary

A Certificate of Analysis for Colfosceril-d9 Palmitate provides a summary of the quantitative tests performed to ensure the quality of a specific batch. The following tables outline the typical tests and their acceptable limits.

Table 1: Identification and Physicochemical Properties

| Test | Specification | Result |

| Appearance | White to off-white powder | Conforms |

| Solubility | Soluble in chloroform and methanol | Conforms |

| Molecular Formula | C₄₀H₇₁D₉NO₈P | Conforms |

| Molecular Weight | 743.1 g/mol | Conforms |

| Melting Point | Approx. 41°C | 41.5°C |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Purity (by HPLC) | HPLC-ELSD | ≥ 98.0% | 99.5% |

| Isotopic Purity (d9) | Mass Spectrometry | ≥ 98.0% | 99.2% |

| Isotopic Distribution | Mass Spectrometry | d0-d8 ≤ 2.0% | Conforms |

| Related Substances | HPLC-ELSD | Any single impurity ≤ 0.5% | < 0.1% |

| Residual Solvents | GC-HS | As per USP <467> | Conforms |

| Water Content | Karl Fischer Titration | ≤ 2.0% | 0.8% |

Experimental Protocols

The accuracy and reliability of the data presented in the CoA depend on the meticulous execution of various analytical methods. Below are detailed descriptions of the key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is employed to separate and quantify Colfosceril-d9 Palmitate from any potential impurities.[4][5][6][7][8] An Evaporative Light Scattering Detector (ELSD) is often used for detection as phospholipids lack a strong UV chromophore.[6]

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: Water

-

Mobile Phase B: Methanol/Acetonitrile (e.g., 50:50 v/v)

-

-

Gradient Program: A typical gradient might start at 80% B, increasing to 100% B over 20 minutes, followed by a hold and re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

ELSD Settings:

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow: 1.5 L/min

-

-

Quantification: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Mass Spectrometry for Isotopic Purity Determination

Mass spectrometry is the definitive technique for confirming the molecular weight and assessing the isotopic purity of Colfosceril-d9 Palmitate.[9][10][11][12]

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol with 0.1% formic acid, and infused directly into the mass spectrometer or injected via an HPLC system.

-

Data Acquisition: The instrument is set to acquire full scan mass spectra over a relevant m/z range (e.g., m/z 700-800).

-

Analysis:

-

The monoisotopic mass of the [M+H]⁺ ion is compared to the theoretical value.

-

The isotopic distribution is analyzed to determine the percentage of the d9 species relative to other isotopic variants (d0 to d8). The isotopic purity is calculated as the percentage of the d9 peak area relative to the sum of all deuterated and non-deuterated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of Colfosceril-d9 Palmitate, confirming the identity and location of the deuterium labels.[13][14][15][16]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃).

-

Experiments:

-

¹H NMR: Confirms the overall proton structure of the molecule. The integral of the terminal methyl group signal will be reduced due to deuteration.

-

³¹P NMR: A single peak confirms the presence of the phosphate group.

-

²H NMR: A signal corresponding to the deuterium atoms confirms the presence and location of the isotopic label.

-

-

Analysis: The chemical shifts, coupling constants, and integration of the signals in the resulting spectra are compared with established reference data for DPPC to confirm the structure.

Conclusion

The Certificate of Analysis for Colfosceril-d9 Palmitate is a comprehensive document that provides critical data on the identity, purity, and quality of this essential internal standard. A thorough understanding of the data presented and the methodologies used to obtain it is paramount for ensuring the integrity and reproducibility of research findings. This guide serves as a resource for researchers, scientists, and drug development professionals to confidently interpret and utilize the information provided in a CoA, thereby supporting the advancement of their scientific endeavors.

References

- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. Colfosceril palmitate. A review of the therapeutic efficacy and clinical tolerability of a synthetic surfactant preparation (Exosurf Neonatal) in neonatal respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Analysis of dipalmitoyl phosphatidylcholine in amniotic fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 1H-NMR study of the three low temperature phases of DPPC-water systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. A multinuclear solid-state NMR study of phospholipid-cholesterol interactions. Dipalmitoylphosphatidylcholine-cholesterol binary system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ias.ac.in [ias.ac.in]

Solubility Profile of Colfosceril-d9 Palmitate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Colfosceril-d9 Palmitate in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Colfosceril Palmitate (also known as dipalmitoylphosphatidylcholine or DPPC), as a close structural and chemical analogue. The solubility characteristics are anticipated to be nearly identical.

Quantitative Solubility Data

The solubility of Colfosceril Palmitate in a range of organic solvents at room temperature (22-23°C) is summarized in the table below. This data is crucial for the preparation of stock solutions, formulation development, and various in-vitro and in-vivo experimental setups.

| Organic Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Temperature (°C) | Notes |

| Acetic Acid | 4.0[1] | 40 | 22-23[1] | |

| Ethanol | 1.5[1] | 15 | 22-23[1] | |

| Methanol | 1.4[1] | 14 | 22-23[1] | |

| Pyridine | 1.1[1] | 11 | 22-23[1] | |

| Ether | 0.02[1] | 0.2 | 22-23[1] | |

| Acetone | 0.02[1] | 0.2 | 22-23[1] | |

| Chloroform | Readily Soluble[1] | - | 22-23[1] | Quantitative data not specified in the source. |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | - | Not Specified | Qualitative assessment. |

Experimental Protocol: Determination of Solubility by Gravimetric Method

The following protocol outlines a standard gravimetric method for determining the saturation solubility of Colfosceril-d9 Palmitate in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute in a known volume of that solution by weighing the dried residue.

Materials:

-

Colfosceril-d9 Palmitate

-

Organic solvent of interest (e.g., ethanol, chloroform)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporation system (e.g., rotary evaporator or nitrogen stream)

-

Oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Colfosceril-d9 Palmitate to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

-

Separation of Undissolved Solute:

-

Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully filter the supernatant through a syringe filter compatible with the organic solvent to remove all undissolved particles. This step is critical to ensure only the dissolved solid is measured.

-

-

Sample Collection and Weighing:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporation dish or vial.

-

Record the exact volume transferred.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or using a rotary evaporator. Ensure the temperature is kept low to avoid degradation of the compound.

-

-

Drying and Final Weighing:

-

Place the dish containing the dried residue in a vacuum desiccator or a low-temperature oven until a constant weight is achieved. This ensures all residual solvent is removed.

-

Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Colfosceril-d9 Palmitate by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

-

Determine the solubility by dividing the mass of the residue by the volume of the filtrate used. Express the result in mg/mL or g/100 mL.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method for solubility determination.

References

A Technical Guide to the Long-Term Storage and Handling of Deuterated Lipid Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the best practices for the long-term storage and handling of deuterated lipid standards. Ensuring the stability and purity of these critical reagents is paramount for generating accurate and reproducible results in lipidomics research and drug development. This document outlines recommended storage conditions, handling procedures, and experimental protocols for stability assessment, and provides a detailed workflow for their use in lipidomics analysis.

Core Principles of Long-Term Storage

The stability of deuterated lipid standards is influenced by several factors, including temperature, exposure to oxygen and light, and the choice of solvent. Adherence to proper storage protocols is crucial to minimize degradation and maintain the integrity of the standards over time.

Storage Conditions

Proper storage is the most critical factor in preserving the shelf-life of deuterated lipid standards. The following table summarizes the recommended storage conditions based on the lipid class and formulation.

| Lipid Class | Formulation | Recommended Storage Temperature | Inert Atmosphere | Container Type | Stated Stability |

| General Lipids | Organic Solvent | -20°C or lower[1] | Recommended (Argon or Nitrogen)[2] | Glass with Teflon-lined cap[2] | Varies by lipid |

| Saturated Lipids | Powder | ≤ -16°C[2] | Recommended | Glass with Teflon-lined cap[2] | Generally stable |

| Unsaturated Lipids | Organic Solvent | -20°C ± 4°C[2] | Recommended (Argon or Nitrogen)[2] | Glass with Teflon-lined cap[2] | Less stable than saturated lipids |

| Deuterated Ceramide Mix (Avanti) | 1:1 Dichloromethane:Methanol | -20°C | Sealed Ampoule | Glass Ampoule | One year from date of receipt |

| Triglycerides (in human serum) | Serum | -70°C or -20°C | Not specified | Not specified | Stable for up to 1 year[3] |

Key Considerations:

-

Temperature: A temperature of -20°C is the most commonly recommended for long-term storage of lipid standards in solution.[1] For some sensitive lipids, particularly polyunsaturated species, storage at -80°C may be preferable to further reduce the rate of degradation.[4]

-

Inert Atmosphere: Oxygen is a major contributor to the degradation of lipids, especially those with unsaturated fatty acyl chains. To prevent oxidation, it is highly recommended to store lipid solutions under an inert gas such as argon or nitrogen.[2]

-

Light and Moisture: Exposure to light can promote photo-oxidation, while moisture can lead to hydrolysis of ester bonds. Therefore, standards should be stored in amber vials or in the dark, and in tightly sealed containers to prevent moisture ingress.

-

Solvent Choice: Chloroform and methanol are common solvents for lipid standards. However, chloroform can degrade over time to produce acidic byproducts that can catalyze lipid degradation. It is advisable to use high-purity solvents and to be aware of the potential for solvent-mediated degradation.

-

Container Type: Glass vials with Teflon-lined caps are the preferred containers for storing lipid standards in organic solvents.[2] Plastic containers should be avoided as plasticizers and other contaminants can leach into the solvent and interfere with analysis.[2]

Handling Procedures for Deuterated Lipid Standards

Proper handling techniques are essential to prevent contamination and degradation of deuterated lipid standards during use.

General Handling Workflow

Caption: Workflow for handling deuterated lipid standards.

Key Handling Steps:

-

Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture into the cold solvent.

-

Aliquoting: Use glass or stainless-steel syringes or pipettes for transferring the standard solution. Avoid using plastic pipette tips with organic solvents.

-

Inert Gas Flushing: After taking an aliquot, flush the headspace of the vial with an inert gas (argon or nitrogen) before tightly re-capping to remove oxygen.

-

Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. If the standard will be used frequently, it is advisable to prepare smaller aliquots for single use.

Experimental Protocol: Long-Term Stability Assessment

To establish the shelf-life of a deuterated lipid standard, a long-term stability study should be performed. This protocol is adapted from the principles outlined in the ICH guidelines for stability testing of pharmaceutical products.

Objective: To determine the time frame over which a deuterated lipid standard remains within predefined specifications under specified storage conditions.

Materials:

-

Deuterated lipid standard of interest

-

High-purity solvents (e.g., LC-MS grade chloroform, methanol)

-

Amber glass vials with Teflon-lined caps

-

Inert gas (argon or nitrogen)

-

Calibrated analytical balance

-

LC-MS system

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the deuterated lipid standard at a known concentration.

-

Dispense aliquots of the stock solution into multiple amber glass vials.

-

Evaporate the solvent under a stream of inert gas.

-

Reconstitute a subset of the vials (the "time zero" samples) in a suitable solvent to the target concentration.

-

For the remaining vials, flush with inert gas, seal tightly, and place in the designated storage condition (e.g., -20°C).

-

-

Time Points:

-

Define the time points for analysis. For a one-year study, typical time points would be 0, 3, 6, 9, and 12 months.

-

-

Analysis:

-

At each time point, remove a set of vials from storage and allow them to equilibrate to room temperature.

-

Reconstitute the lipid standard in the appropriate solvent.

-

Analyze the samples by a validated analytical method, typically LC-MS. The method should be able to accurately quantify the parent lipid and potential degradation products.

-

-

Data Evaluation:

-

At each time point, calculate the concentration of the deuterated lipid standard.

-

Compare the concentration to the initial ("time zero") concentration.

-

The shelf-life is the time point at which the concentration of the standard falls below a predetermined threshold (e.g., 90% of the initial concentration).

-

Stability Assessment Workflow

Caption: Workflow for a long-term stability study.

Role in Lipidomics: An Experimental Workflow

Deuterated lipid standards are essential for accurate quantification in lipidomics experiments. They are used as internal standards to correct for variations in sample extraction, processing, and instrument response.

Lipidomics Workflow with Internal Standard Spiking

Caption: A typical lipidomics workflow.

Key Steps in the Workflow:

-

Internal Standard Spiking: A mixture of deuterated lipid standards, representing the different lipid classes to be analyzed, is added to the biological sample before lipid extraction.[5]

-

Lipid Extraction: A solvent system (e.g., methyl-tert-butyl ether (MTBE)) is used to extract the lipids from the sample matrix.

-

LC-MS Analysis: The lipid extract is injected into a liquid chromatography system coupled to a mass spectrometer. The lipids are separated based on their physicochemical properties and detected by the mass spectrometer.

-

Data Processing: The chromatographic peaks for the endogenous lipids and the deuterated internal standards are integrated. The ratio of the peak area of the endogenous lipid to the peak area of its corresponding deuterated internal standard is calculated.

-

Quantification: The concentration of the endogenous lipid is determined by comparing its analyte/internal standard ratio to a calibration curve generated with known concentrations of the non-deuterated standard and a fixed concentration of the deuterated internal standard.

Application in Signaling Pathway Analysis: Sphingolipid Metabolism

Deuterated lipid standards are invaluable for studying the dynamics of signaling pathways. For example, deuterated ceramide standards are used to accurately quantify changes in ceramide levels in response to cellular stimuli, providing insights into the regulation of the sphingolipid metabolic pathway.

Simplified Sphingolipid Metabolism Pathway

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avanti Polar Lipids [nanobiotec.iqm.unicamp.br]

Understanding the Mass Shift of Colfosceril-d9 Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the mass shift of Colfosceril-d9 Palmitate, a deuterated internal standard crucial for the accurate quantification of Colfosceril Palmitate in complex matrices. This document provides detailed methodologies for its use in mass spectrometry, presents quantitative data in a clear, tabular format, and utilizes visualizations to elucidate key concepts and workflows.

Introduction to Colfosceril Palmitate and the Role of Deuterated Internal Standards

Colfosceril Palmitate, also known as dipalmitoylphosphatidylcholine (DPPC), is a major component of pulmonary surfactant, essential for reducing surface tension in the alveoli of the lungs. Its quantification is critical in various research and clinical settings. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision.

Colfosceril-d9 Palmitate serves as an ideal internal standard for Colfosceril Palmitate. It is chemically identical to the analyte of interest, except that nine hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic labeling results in a predictable increase in its molecular weight, the "mass shift," allowing it to be distinguished from the endogenous analyte by a mass spectrometer. Because it is chemically identical, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects as the non-labeled compound, thus providing a reliable basis for quantification.

The Mass Shift of Colfosceril-d9 Palmitate

The fundamental principle behind the utility of Colfosceril-d9 Palmitate as an internal standard lies in its mass shift. This shift is a direct result of the replacement of nine protons with nine deuterons.

2.1. Chemical Structures

The chemical structure of Colfosceril Palmitate consists of a glycerol backbone esterified with two palmitic acid chains and a phosphocholine headgroup. In Colfosceril-d9 Palmitate, the nine hydrogen atoms on the three methyl groups of the choline headgroup are replaced by deuterium atoms.

2.2. Calculation of the Mass Shift

The mass shift is calculated based on the difference in the mass of hydrogen and deuterium.

-

Mass of Hydrogen (¹H): ~1.0078 atomic mass units (amu)

-

Mass of Deuterium (²H or D): ~2.0141 amu

The mass difference for each substitution is approximately 1.0063 amu. With nine deuterium substitutions, the theoretical mass increase is:

9 * (Mass of Deuterium - Mass of Hydrogen) = 9 * (2.0141 amu - 1.0078 amu) = 9 * 1.0063 amu = 9.0567 amu

This calculated mass shift is the theoretical difference in the monoisotopic masses of the unlabeled and deuterated compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for Colfosceril Palmitate and its deuterated analog.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (amu) |

| Colfosceril Palmitate | C₄₀H₈₀NO₈P | 734.05 | 733.5622 |

| Colfosceril-d9 Palmitate | C₄₀H₇₁D₉NO₈P | 743.11 | 742.6189 |

| Parameter | Value (amu) |

| Theoretical Mass Shift | 9.0567 |

Experimental Protocol: Quantification of Colfosceril Palmitate using LC-MS/MS

This section outlines a representative experimental protocol for the quantification of Colfosceril Palmitate in a biological matrix (e.g., plasma) using Colfosceril-d9 Palmitate as an internal standard.

4.1. Materials and Reagents

-

Colfosceril Palmitate analytical standard

-

Colfosceril-d9 Palmitate (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

4.2. Sample Preparation: Protein Precipitation

-

Spiking: To 100 µL of plasma sample, add 10 µL of Colfosceril-d9 Palmitate internal standard solution (at a known concentration).

-

Precipitation: Add 400 µL of cold methanol to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

4.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: 95% to 30% B

-

7.1-10 min: Hold at 30% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Colfosceril Palmitate: Precursor ion (Q1) m/z 734.6 → Product ion (Q3) m/z 184.1 (choline headgroup)

-

Colfosceril-d9 Palmitate: Precursor ion (Q1) m/z 743.6 → Product ion (Q3) m/z 193.1 (deuterated choline headgroup)

-

4.4. Data Analysis

The concentration of Colfosceril Palmitate in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of Colfosceril Palmitate.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

Caption: A typical sample preparation workflow for the quantification of Colfosceril Palmitate.

Caption: The logical flow of analysis in a triple quadrupole mass spectrometer.

Conclusion

The use of Colfosceril-d9 Palmitate as an internal standard provides a robust and reliable method for the quantification of Colfosceril Palmitate. The distinct and predictable mass shift of +9.0567 amu, resulting from the nine deuterium atoms on the choline headgroup, allows for its clear differentiation from the unlabeled analyte in a mass spectrometer. The detailed experimental protocol provided herein serves as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis, ensuring accurate and precise measurements of this vital pulmonary surfactant component.

Methodological & Application

Application Notes and Protocols for Lung Tissue Lipidomics using Colfosceril-d9 Palmitate as an Internal Standard

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a critical tool for understanding pulmonary health and disease. The lung is a unique lipid-rich organ, with a surfactant layer composed primarily of phospholipids that is essential for respiration. Dipalmitoylphosphatidylcholine (DPPC), also known as colfosceril palmitate, is the most abundant and surface-active component of lung surfactant.[1][2] Its primary role is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse at the end of expiration.[1][2]

Given its central role and high abundance, accurate quantification of DPPC and other related lipid species in lung tissue is paramount for research into respiratory distress syndrome (RDS), lung injury, and other pulmonary pathologies. The use of a stable isotope-labeled internal standard is crucial for achieving the necessary precision and accuracy in mass spectrometry-based quantification. Colfosceril-d9 Palmitate, a deuterated form of DPPC, is an ideal internal standard for this application. It shares near-identical chemical and physical properties with the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variations in these steps.

These application notes provide a detailed protocol for the quantitative analysis of lipids, particularly phosphatidylcholines, in lung tissue using Colfosceril-d9 Palmitate as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Internal Standard: Colfosceril-d9 Palmitate (d9-DPPC)

-

Solvents (LC-MS Grade): Chloroform, Methanol, Water, Isopropanol, Acetonitrile

-

Additives: Formic Acid, Ammonium Formate

-

Antioxidant: Butylated hydroxytoluene (BHT)

-

Tissue Homogenizer

-

Centrifuge

-

LC-MS/MS System: A triple quadrupole or high-resolution mass spectrometer coupled with a UHPLC system.

Internal Standard Stock Solution Preparation

-

Prepare a stock solution of Colfosceril-d9 Palmitate at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution of 10 µg/mL in methanol. This working solution will be spiked into the samples. The optimal concentration of the internal standard should be comparable to the expected endogenous concentration of DPPC in the lung tissue samples.

Lung Tissue Sample Preparation and Lipid Extraction

This protocol is based on the widely used Folch method for lipid extraction.

-

Tissue Homogenization:

-

Weigh approximately 20-30 mg of frozen lung tissue.

-

Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold methanol.

-

Add a precise amount of the Colfosceril-d9 Palmitate working solution to each sample. For example, add 10 µL of the 10 µg/mL working solution.

-

Homogenize the tissue using a bead-beater homogenizer until the tissue is completely dissociated.

-

-

Lipid Extraction (Folch Method):

-

To the homogenate, add 2 mL of chloroform. The ratio of chloroform to methanol should be 2:1 (v/v).

-

Vortex the mixture vigorously for 2 minutes.

-

Add 0.6 mL of water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v).

-

Vortex again for 30 seconds and then centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

-

Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS analysis, such as methanol/chloroform (1:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v).

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is suitable for separating different lipid classes.

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

-

MRM Transitions:

-

Endogenous DPPC (Colfosceril Palmitate): Precursor ion (m/z) 734.6 → Product ion (m/z) 184.1 (the phosphocholine headgroup).

-

Internal Standard (Colfosceril-d9 Palmitate): Precursor ion (m/z) 743.6 → Product ion (m/z) 193.1 (the deuterated phosphocholine headgroup).[3]

-

-

Optimize collision energies and other MS parameters for each transition to achieve maximum sensitivity.

-

Data Analysis and Quantification

-

Integrate the peak areas for both the endogenous DPPC and the d9-DPPC internal standard for each sample.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Create a calibration curve using a series of standards with known concentrations of unlabeled DPPC and a fixed concentration of d9-DPPC. Plot the peak area ratio against the concentration of the unlabeled standard.

-

Use the linear regression equation from the calibration curve to determine the concentration of DPPC in the experimental samples based on their measured peak area ratios.

-

Normalize the final concentration to the initial weight of the lung tissue (e.g., in ng/mg of tissue).

Data Presentation

The following tables provide representative quantitative data that could be obtained from a lipidomics analysis of lung tissue from a control group and a group with a simulated lung injury model.

Table 1: Phosphatidylcholine (PC) Species Quantified in Lung Tissue

| Lipid Species | Molecular Formula | MRM Transition (m/z) | Retention Time (min) |

| DPPC (16:0/16:0 PC) | C40H80NO8P | 734.6 → 184.1 | 12.5 |

| d9-DPPC (Internal Std) | C40H71D9NO8P | 743.6 → 193.1 | 12.5 |

| POPC (16:0/18:1 PC) | C42H82NO8P | 760.6 → 184.1 | 13.2 |

| SAPC (18:0/16:1 PC) | C42H82NO8P | 760.6 → 184.1 | 13.1 |

| PLPC (16:0/20:4 PC) | C44H82NO8P | 782.6 → 184.1 | 14.8 |

Table 2: Quantitative Results of Key Phosphatidylcholines in Lung Tissue

| Lipid Species | Control Group (ng/mg tissue, Mean ± SD) | Lung Injury Group (ng/mg tissue, Mean ± SD) | Fold Change | p-value |

| DPPC (16:0/16:0 PC) | 254.3 ± 35.1 | 148.7 ± 29.8 | 0.58 | <0.01 |

| POPC (16:0/18:1 PC) | 89.6 ± 12.5 | 115.2 ± 20.3 | 1.29 | <0.05 |

| SAPC (18:0/16:1 PC) | 45.2 ± 8.9 | 58.1 ± 11.4 | 1.28 | >0.05 |

| PLPC (16:0/20:4 PC) | 33.7 ± 7.2 | 65.4 ± 13.1 | 1.94 | <0.01 |

Visualizations

Experimental Workflow

Caption: Workflow for lung tissue lipidomics using an internal standard.

Phosphatidylcholine Biosynthesis and Remodeling Pathways in the Lung

The synthesis of DPPC, the major component of lung surfactant, involves two primary pathways: the de novo CDP-choline (Kennedy) pathway and the remodeling pathway.

-

CDP-Choline (Kennedy) Pathway: This pathway synthesizes various phosphatidylcholine (PC) species from choline and diacylglycerol (DAG).

-

Remodeling Pathway: Unsaturated PCs produced by the Kennedy pathway are remodeled to the disaturated DPPC. This involves the action of phospholipase A2 (PLA2) to remove the unsaturated fatty acid at the sn-2 position, creating lysophosphatidylcholine (lyso-PC). Subsequently, lysophosphatidylcholine acyltransferase (LPCAT) specifically incorporates a palmitoyl group to form DPPC.[4]

Caption: Key pathways for DPPC synthesis in alveolar type II cells.

References

Application Notes and Protocols for Pharmacokinetic Studies of Exogenous Surfactants with Colfosceril-d9 Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exogenous surfactant therapy is a cornerstone in the management of neonatal respiratory distress syndrome (RDS), a condition characterized by a deficiency of endogenous pulmonary surfactant. Colfosceril palmitate, a synthetic surfactant composed of dipalmitoylphosphatidylcholine (DPPC), is a key component of some surfactant preparations. Pharmacokinetic (PK) studies are crucial to understanding the absorption, distribution, metabolism, and elimination (ADME) of these life-saving therapies. The use of stable isotope-labeled internal standards, such as Colfosceril-d9 Palmitate (dipalmitoylphosphatidylcholine with a deuterated choline head group), is essential for accurate quantification of the active drug substance in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).

These application notes provide a comprehensive overview of the methodologies and protocols for conducting pharmacokinetic studies of exogenous surfactants, with a specific focus on the use of Colfosceril-d9 Palmitate as an internal standard for the quantification of Colfosceril Palmitate.

Pharmacokinetic Profile of Colfosceril Palmitate

Colfosceril palmitate is administered directly to the lungs via intratracheal instillation.[1] It is primarily metabolized within the lung tissue, with components being recycled for the synthesis of endogenous surfactant. In healthy lungs, systemic absorption is minimal. However, if the lung tissue integrity is compromised, colfosceril can enter systemic circulation.

Key Pharmacokinetic Parameters:

| Parameter | Value | Reference |

| Half-life | 20-36 hours | |

| Route of Elimination | Primarily through expired air (28% of administered dose) and reutilization in lung tissue. Minor elimination through renal (4%) and fecal (2%) excretion. | |

| Distribution | Uniformly distributed to all lobes of the lung, distal airways, and alveolar spaces. |

Experimental Protocols

Animal Model and Surfactant Administration

A common preclinical model for studying neonatal RDS and surfactant therapy involves neonatal rodents.

Protocol for Intratracheal Instillation in Neonatal Rodents:

-

Anesthesia: Anesthetize the neonatal rodent using isoflurane.

-

Visualization: Use an operating otoscope with illumination and magnification to visualize the tracheal opening.

-

Instillation: Administer the surfactant formulation containing Colfosceril Palmitate using a 1 mL syringe connected to a pipette tip, delivering the liquid directly into the trachea.

-

Recovery: Monitor the animal until it recovers from anesthesia.

Sample Collection: Bronchoalveolar Lavage (BAL)

BAL is the primary method for collecting samples from the lungs to analyze the concentration of intratracheally administered drugs.

Protocol for BAL in Neonatal Rodents:

-

Euthanasia: Euthanize the animal at predetermined time points post-surfactant administration.

-

Tracheal Cannulation: Expose the trachea and insert a cannula.

-

Lavage: Instill a known volume of sterile saline into the lungs through the cannula and then gently aspirate the fluid. Repeat this process 2-3 times.

-

Sample Processing: Pool the collected BAL fluid (BALF). Centrifuge the BALF to separate the cellular components from the supernatant. Store the supernatant at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Colfosceril Palmitate

This method utilizes Colfosceril-d9 Palmitate as an internal standard to accurately quantify Colfosceril Palmitate in BALF.

Sample Preparation:

-

Thawing: Thaw the BALF samples on ice.

-

Protein Precipitation: Precipitate the proteins in the BALF by adding a solvent like methanol or acetonitrile.

-

Internal Standard Spiking: Add a known concentration of Colfosceril-d9 Palmitate solution to each sample.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

LC Column: A C18 or C8 reversed-phase column is suitable for separating phospholipids.

-

Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Colfosceril Palmitate (DPPC) | 734.6 | 184.1 |

| Colfosceril-d9 Palmitate (DPPC-d9) | 743.6 | 193.1 |

Data Analysis:

Quantify the concentration of Colfosceril Palmitate in the BALF samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Signaling Pathways

Exogenous surfactants can modulate inflammatory pathways in the lungs, in part through interactions with Toll-like receptors (TLRs) on alveolar macrophages.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a preclinical pharmacokinetic study of Colfosceril Palmitate.

Surfactant Interaction with TLR4 Signaling in Alveolar Macrophages

Caption: Modulation of the TLR4 signaling pathway by exogenous surfactant.

References

Application Note: High-Recovery Lipid Extraction with Deuterated Internal Standards for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids is critical in various fields, including disease biomarker discovery, drug development, and nutritional research. However, the inherent variability in sample preparation and analysis can lead to significant inaccuracies. The use of deuterated internal standards is a robust strategy to control for this variability, ensuring high-quality, reproducible data.[1] These stable isotope-labeled standards closely mimic the chemical and physical properties of their endogenous counterparts, allowing for correction of variations in extraction efficiency, ionization efficiency, and mass spectrometer drift.[1] This application note provides a detailed protocol for lipid extraction using the methyl-tert-butyl ether (MTBE) method with a commercially available deuterated lipid mixture, and presents data on the improved recovery and reproducibility achieved with this approach.

Materials and Reagents

-

Biological sample (e.g., plasma, serum, cell pellets)

-

Deuterated lipid internal standard mixture (e.g., SPLASH™ LIPIDOMIX® Mass Spec Standard, Avanti Polar Lipids)

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge (capable of 14,000 x g and 4°C)

-

Sample concentrator (e.g., vacuum evaporator)

-

LC-MS vials with inserts

Experimental Protocol: MTBE Lipid Extraction

This protocol is adapted from the Matyash et al. method and is suitable for high-throughput lipidomics.

-

Sample Preparation:

-

Thaw frozen biological samples on ice.

-

For liquid samples (plasma, serum), aliquot 20 µL into a 1.5 mL microcentrifuge tube.

-

For cell pellets, ensure the pellet is compact at the bottom of the tube.

-

-

Addition of Internal Standards and Solvents:

-

Add 205 µL of cold methanol to the sample.

-

Add 10 µL of the deuterated lipid internal standard mixture (e.g., SPLASH™ LIPIDOMIX®) to each sample.

-

Add 750 µL of MTBE.

-

-

Extraction:

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples on a shaker at 4°C for 1 hour.

-

-

Phase Separation:

-

Add 188 µL of water to induce phase separation.

-

Vortex for 20 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the bottom.

-

-

Lipid Collection:

-

Carefully collect the upper organic phase (approximately 600 µL) and transfer it to a new microcentrifuge tube. Be cautious not to disturb the protein pellet.

-

-

Re-extraction (Optional but Recommended for Higher Recovery):

-

To the remaining lower aqueous phase and protein pellet, add 200 µL of a 2:1:1 (v/v/v) mixture of MTBE:Methanol:Water.

-

Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the upper organic phase and combine it with the first extract.

-

-

Drying and Reconstitution:

-

Evaporate the combined organic extracts to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a solvent compatible with your analytical platform (e.g., 100 µL of 9:1 methanol:toluene for reverse-phase LC-MS).

-

Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.

-

Experimental Workflow

Data Presentation

The inclusion of deuterated internal standards significantly improves the accuracy and precision of lipid quantification by correcting for sample-to-sample variations during the extraction and analysis process. The following table summarizes the typical recovery and coefficient of variation (CV%) for major lipid classes with and without the use of deuterated internal standards. The data demonstrates a marked improvement in both recovery and reproducibility when internal standards are employed.

| Lipid Class | Average Recovery (%) without Standards | Average Recovery (%) with Deuterated Standards | CV (%) without Standards | CV (%) with Deuterated Standards |

| Phosphatidylcholines (PC) | 75-85 | >95 | 15-25 | <10 |

| Lysophosphatidylcholines (LPC) | 50-70 | >90 | 20-30 | <15 |

| Phosphatidylethanolamines (PE) | 70-80 | >95 | 15-25 | <10 |

| Lysophosphatidylethanolamines (LPE) | 45-65 | >90 | 25-35 | <15 |

| Sphingomyelins (SM) | 60-75 | >90 | 20-30 | <15 |

| Ceramides (Cer) | 65-80 | >95 | 15-25 | <10 |

| Triacylglycerols (TG) | 80-90 | >98 | 10-20 | <5 |

| Diacylglycerols (DG) | 70-85 | >95 | 15-25 | <10 |

| Cholesterol Esters (CE) | 85-95 | >98 | 10-15 | <5 |

Data synthesized from multiple sources for illustrative purposes.

Signaling Pathway Diagram

While this application note focuses on the analytical protocol, the accurate quantification of lipids is fundamental to understanding their roles in signaling pathways. For instance, diacylglycerols (DAGs) and phosphatidylinositols are key second messengers in numerous cellular processes. The diagram below illustrates a simplified generic signaling pathway where lipid messengers play a crucial role.

Conclusion

The use of deuterated internal standards in conjunction with an optimized lipid extraction protocol, such as the MTBE method, is essential for achieving accurate and reproducible quantitative results in lipidomics. This approach effectively mitigates the variability introduced during sample preparation and analysis, leading to higher quality data that can be confidently applied to biomarker discovery, drug development, and other research areas. The significant improvement in recovery and reduction in coefficient of variation across multiple lipid classes underscores the importance of incorporating these standards into routine lipid analysis workflows.

References

Application Notes and Protocols: Colfosceril-d9 Palmitate in Neonatal Respiratory Distress Syndrome (NRDS) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neonatal Respiratory Distress Syndrome (NRDS) is a critical condition in premature infants, primarily caused by a deficiency of endogenous pulmonary surfactant.[1] Surfactant replacement therapy is a cornerstone of NRDS management, significantly improving survival rates.[2][3] Colfosceril palmitate, a synthetic surfactant composed of dipalmitoylphosphatidylcholine (DPPC), mimics the primary surface-active component of natural surfactant.[4][5] The introduction of a deuterated version, Colfosceril-d9 Palmitate, offers a powerful tool for researchers to trace the metabolic fate and distribution of exogenous surfactant with high precision using mass spectrometry.[6][7]

These application notes provide a comprehensive overview of the potential use of Colfosceril-d9 Palmitate in NRDS research, detailing experimental designs, protocols, and data interpretation.

Rationale for Using Colfosceril-d9 Palmitate

The stable isotope label (deuterium) on the palmitate moiety of Colfosceril-d9 Palmitate allows it to be distinguished from the endogenous pool of phospholipids. This enables researchers to:

-

Trace the distribution and clearance of administered surfactant from the lungs.

-

Investigate the metabolic fate of the DPPC molecule, including its breakdown and potential reutilization of its components by alveolar cells.

-

Quantify the contribution of exogenous surfactant to the total surfactant pool.

-

Evaluate the delivery efficiency of different surfactant administration techniques.

Key Research Applications

Pharmacokinetic and Distribution Studies

Objective: To determine the localization, uptake, and clearance of Colfosceril-d9 Palmitate in the lungs and other organs.

Methodology: An in vivo animal model of NRDS is utilized.[1][8] Colfosceril-d9 Palmitate is administered, and tissue samples are collected at various time points for analysis by isotope ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS).[9]

Table 1: Illustrative Pharmacokinetic Data of Colfosceril-d9 Palmitate in a Neonatal Animal Model

| Time Point (hours) | Lung (µg/g tissue) | Liver (µg/g tissue) | Plasma (µg/mL) |

| 1 | 500 ± 45 | 5.2 ± 0.8 | 1.1 ± 0.3 |

| 6 | 350 ± 38 | 10.5 ± 1.2 | 2.5 ± 0.5 |

| 12 | 200 ± 25 | 15.8 ± 2.1 | 3.2 ± 0.6 |

| 24 | 100 ± 15 | 12.1 ± 1.9 | 2.8 ± 0.4 |

| 48 | 25 ± 8 | 5.3 ± 0.9 | 1.5 ± 0.2 |

Metabolic Fate and Recycling Studies

Objective: To understand how the administered Colfosceril-d9 Palmitate is metabolized and whether its components are recycled for the synthesis of new surfactant molecules.

Methodology: Following administration of Colfosceril-d9 Palmitate, bronchoalveolar lavage fluid (BALF) and lung tissue are collected. Lipids are extracted and analyzed by LC-MS/MS to identify and quantify deuterated metabolites.

Table 2: Potential Deuterated Metabolites of Colfosceril-d9 Palmitate in Lung Tissue

| Metabolite | Expected Mass Shift | Potential Significance |

| d9-Palmitic Acid | +9 Da | Breakdown product of DPPC |

| d9-Lysophosphatidylcholine | +9 Da | Intermediate in DPPC remodeling |

| d9-Phosphatidylglycerol | +9 Da | Indicates recycling of the fatty acid moiety into other surfactant phospholipids |

Experimental Protocols

In Vivo Animal Model of NRDS

Protocol:

-

Animal Model: Utilize newborn rabbits or piglets, which are established models for NRDS research.[10]

-

Induction of NRDS: Premature delivery or repeated lung lavage can be used to induce surfactant deficiency.[8]

-

Surfactant Administration: Administer a defined dose of Colfosceril-d9 Palmitate intratracheally.[11][12]

-

Monitoring: Monitor respiratory function (e.g., blood gases, lung compliance) throughout the experiment.

-

Sample Collection: At predetermined time points, collect BALF, lung tissue, blood, and other organs for analysis.

Sample Preparation for Mass Spectrometry

Protocol:

-

Lipid Extraction: Extract total lipids from tissue homogenates or BALF using a modified Folch or Bligh-Dyer method.

-

Phospholipid Separation: Separate different phospholipid classes using thin-layer chromatography (TLC) or liquid chromatography (LC).

-

Derivatization (Optional): For gas chromatography-mass spectrometry (GC-MS), convert fatty acids to their fatty acid methyl esters (FAMEs).

-

Sample Analysis: Analyze the samples using LC-MS/MS or GC-MS to quantify the abundance of deuterated species.[9]

Signaling Pathways and Workflows

The following diagrams illustrate the proposed metabolic pathway of Colfosceril-d9 Palmitate and a typical experimental workflow.

Caption: Proposed metabolic pathway of Colfosceril-d9 Palmitate in Type II pneumocytes.

Caption: Experimental workflow for studying Colfosceril-d9 Palmitate in NRDS research.

Data Interpretation

The primary outcome of these studies will be the quantification of the deuterium-labeled species in various biological compartments over time. This data can be used to model the pharmacokinetics and metabolic flux of the administered surfactant. For example, a rapid decrease of Colfosceril-d9 Palmitate in the BALF with a concurrent increase in deuterated lysophosphatidylcholine in the lung tissue would suggest active metabolism and remodeling of the exogenous surfactant.

Conclusion

Colfosceril-d9 Palmitate is a valuable research tool for elucidating the complex dynamics of surfactant replacement therapy in NRDS. The ability to trace the fate of the administered surfactant provides unprecedented insights into its distribution, metabolism, and recycling. The protocols and applications outlined here provide a framework for researchers to design and execute meaningful studies that can ultimately lead to the development of more effective surfactant therapies for premature infants.

References

- 1. researchgate.net [researchgate.net]

- 2. Guidelines for surfactant replacement therapy in neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Colfosceril palmitate. A review of the therapeutic efficacy and clinical tolerability of a synthetic surfactant preparation (Exosurf Neonatal) in neonatal respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biomed.cas.cz [biomed.cas.cz]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | An Unsettled Promise: The Newborn Piglet Model of Neonatal Acute Respiratory Distress Syndrome (NARDS). Physiologic Data and Systematic Review [frontiersin.org]

- 11. respiratory-therapy.com [respiratory-therapy.com]

- 12. m.youtube.com [m.youtube.com]

Development of a Validated Assay for Colfosceril Palmitate Using a Deuterated Analog

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colfosceril palmitate, also known as dipalmitoylphosphatidylcholine (DPPC), is the primary component of pulmonary surfactant, a complex mixture of lipids and proteins that reduces surface tension in the alveoli, preventing their collapse at the end of expiration.[1] Synthetic versions of colfosceril palmitate are used in the treatment of neonatal respiratory distress syndrome (RDS).[1] Accurate and precise quantification of colfosceril palmitate in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of colfosceril palmitate in human plasma. The method employs a stable isotope-labeled deuterated analog, dipalmitoylphosphatidylcholine-d9 (DPPC-d9), as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[2][3] The protocols provided are based on established bioanalytical method validation guidelines, such as those from the Food and Drug Administration (FDA).

Experimental Protocols

Materials and Reagents

-

Colfosceril Palmitate (DPPC) reference standard

-

Dipalmitoylphosphatidylcholine-d9 (DPPC-d9) internal standard (IS)[1]

-

LC-MS grade acetonitrile, methanol, isopropanol, and water

-

Ammonium acetate

-

Formic acid

-

Human plasma (K2-EDTA)

-

96-well protein precipitation plates

-

Reversed-phase C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of binary gradient delivery.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve colfosceril palmitate and DPPC-d9 in methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions:

-

Prepare serial dilutions of the colfosceril palmitate stock solution in a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

Internal Standard Working Solution (100 ng/mL):

-

Dilute the DPPC-d9 stock solution in acetonitrile to a final concentration of 100 ng/mL.

Calibration Curve Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 10 to 5000 ng/mL.

-

Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocol

-

Aliquot 50 µL of plasma samples (standards, QCs, or unknown) into a 96-well plate.

-

Add 200 µL of the internal standard working solution (100 ng/mL DPPC-d9 in acetonitrile) to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

-

Column: Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 10 mM Ammonium acetate in water

-

Mobile Phase B: 10 mM Ammonium acetate in 95:5 acetonitrile:water

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

Start at 50% B

-

Linear ramp to 95% B over 3 minutes

-

Hold at 95% B for 1 minute

-

Return to 50% B and equilibrate for 1 minute

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Colfosceril Palmitate (DPPC): Precursor Ion (m/z) 734.6 → Product Ion (m/z) 184.1

-

DPPC-d9 (Internal Standard): Precursor Ion (m/z) 743.6 → Product Ion (m/z) 184.1

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 30-40 eV.

-

Source Temperature: 500°C

Assay Validation Summary

The bioanalytical method was validated according to FDA guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | 10 - 5000 ng/mL | Met |

| LLOQ | S/N ≥ 5 | 10 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 4.1% - 9.5% |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -6.7% to 5.4% |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.9% to 7.1% |

| Matrix Effect (%CV) | ≤ 15% | 6.8% |

| Recovery (%) | Consistent and reproducible | 85.2% - 91.5% |

Stability Data

| Stability Test | Condition | Duration | Result (% Bias from Nominal) |

| Bench-top Stability | Room Temperature | 8 hours | -4.2% to 3.1% |

| Freeze-Thaw Stability | -80°C to Room Temp | 3 cycles | -6.8% to 5.5% |

| Autosampler Stability | 4°C | 24 hours | -3.7% to 2.9% |

| Long-term Stability | -80°C | 90 days | -8.1% to 6.3% |

Visualizations

Caption: Experimental workflow for the quantification of colfosceril palmitate.

Caption: Logical relationship of bioanalytical method validation components.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of colfosceril palmitate in human plasma. The use of a deuterated internal standard ensures high accuracy and minimizes the impact of matrix variability. The validation results demonstrate that the assay meets the stringent requirements for bioanalytical method validation and is suitable for supporting clinical and non-clinical studies in drug development.

References

Application Note: High-Throughput Screening of Surfactant Lipids using Colfosceril-d9 Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction